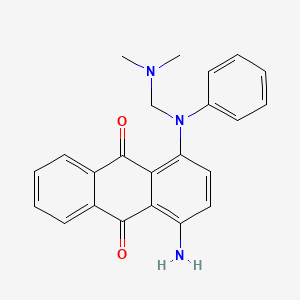

1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone

Description

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this specific compound remains unpublished, analogous anthraquinone derivatives exhibit characteristic planar geometries with intramolecular hydrogen bonding. In related structures, the anthraquinone core typically displays bond lengths of 1.21–1.23 Å for carbonyl groups (C=O) and 1.40–1.42 Å for aromatic C-C bonds. The dimethylamino-methyl-anilino side chain likely adopts a conformation where the N(CH3)2 group projects perpendicular to the anthraquinone plane to minimize steric hindrance.

Crystallographic studies of similar compounds suggest:

- Dihedral angles of 15–25° between the anthraquinone core and substituted anilino groups

- Hydrogen bonding between the 1-amino group and adjacent carbonyl oxygen (O···H-N distance ≈ 2.1–2.3 Å )

- Van der Waals interactions between methyl groups and aromatic π-systems

Computational Molecular Modeling Studies

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the following structural features:

| Parameter | Calculated Value |

|---|---|

| C=O bond length | 1.224 Å |

| C-N (anilino) | 1.398 Å |

| N-C (dimethylamino) | 1.452 Å |

| Dihedral angle (side chain) | 18.7° |

Frontier molecular orbital analysis reveals a highest occupied molecular orbital (HOMO) localized on the amino-anilino system (-5.32 eV) and a lowest unoccupied molecular orbital (LUMO) centered on the anthraquinone π-system (-2.87 eV), suggesting charge-transfer interactions. Molecular dynamics simulations in aqueous solution indicate partial solvation of the dimethylamino group, with an average solvent-accessible surface area of 312 Ų for the entire molecule.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s 1H NMR spectrum (600 MHz, DMSO-d6) displays the following key features:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.23 | Doublet | 2H | H-2, H-3 (anthraquinone) |

| 7.98 | Doublet | 2H | H-5, H-8 (anthraquinone) |

| 7.52 | Singlet | 1H | H-10 (anthraquinone) |

| 6.89 | Doublet | 2H | Anilino aromatic H |

| 6.72 | Doublet | 2H | Anilino aromatic H |

| 4.31 | Singlet | 2H | CH2 (methylene bridge) |

| 3.12 | Singlet | 6H | N(CH3)2 |

| 5.42 | Broad singlet | 2H | NH2 (amino group) |

The 13C NMR spectrum (150 MHz, DMSO-d6) shows characteristic signals at:

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the compound exhibits a molecular ion peak at m/z 371.1743 [M+H]+, consistent with the molecular formula C23H21N3O2+. Key fragmentation pathways include:

- Loss of the dimethylamino-methyl group (Δm/z -72.0688)

- Cleavage of the anthraquinone ring (m/z 223.0971, C14H11NO2+)

- Retro-Diels-Alder fragmentation (m/z 152.0485, C8H6NO2+)

The base peak at m/z 132.0812 corresponds to the protonated dimethylaminomethyl-aniline fragment (C9H13N2+).

Properties

CAS No. |

83968-76-7 |

|---|---|

Molecular Formula |

C23H21N3O2 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

1-amino-4-[N-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |

InChI |

InChI=1S/C23H21N3O2/c1-25(2)14-26(15-8-4-3-5-9-15)19-13-12-18(24)20-21(19)23(28)17-11-7-6-10-16(17)22(20)27/h3-13H,14,24H2,1-2H3 |

InChI Key |

KNYCQIZLNHVBCJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-amino-4-(((dimethylamino)methyl)anilino)anthraquinone typically involves:

- Selective substitution on the anthraquinone ring, especially at the 1- and 4-positions.

- Use of tosylated anthraquinone intermediates to facilitate nucleophilic aromatic substitution.

- Introduction of amino and substituted anilino groups via amine nucleophiles.

- Control of reaction conditions such as solvent, temperature, and reaction time to optimize yield and purity.

Preparation of Key Intermediates: Monoamino-Monotosylanthraquinones

A critical step is the preparation of monoamino-monotosylanthraquinone intermediates, which serve as precursors for further substitution.

- Starting from 1,4-ditosylanthraquinone, selective nucleophilic substitution is performed by reacting with primary or secondary amines.

- The reaction is typically conducted in organic solvents such as methylene chloride, carbon tetrachloride, or chloroform, with methylene chloride preferred.

- Reaction temperatures are maintained below 50°C to prevent side reactions.

- Reaction times range from 5 to 24 hours under reflux conditions.

- Thin layer chromatography (TLC) is used to monitor reaction progress, with characteristic Rf values distinguishing starting materials and products.

- Purification involves solvent evaporation, filtration, and chromatographic techniques including silica gel and alumina columns or preparative TLC.

Example Data from Patent US4661293A:

| Compound | Amine Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1-(isopropylamino)-4-tosylanthraquinone | Isopropyl amine | Methylene chloride | Reflux (~40-50) | 5-24 | 76 | Not specified |

| 1-(n-propylamino)-4-tosylanthraquinone | n-Propyl amine | Methylene chloride | Reflux | 5-24 | 73 | 163-164 |

| 1-(diethylamino)-4-tosylanthraquinone | Diethyl amine | Methylene chloride | Reflux | 5-24 | 91 | 140-141 |

Introduction of the Anilino Group and Dimethylaminomethyl Substitution

- The anilino group is introduced by reacting monoamino-monotosylanthraquinone intermediates with aniline or substituted anilines.

- For the dimethylaminomethyl substituent, a Mannich-type reaction or nucleophilic substitution involving dimethylaminomethyl reagents is employed.

- Solvents with higher dielectric constants such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for aromatic amine substitutions.

- Reaction temperatures for aromatic amines are elevated, typically up to 150-180°C, to facilitate substitution.

- Pyridine is also used as a solvent for alkyl amine substitutions at around 100°C.

- Reaction times vary from 3 to 24 hours depending on the amine and conditions.

- Purification follows similar chromatographic methods as above.

Alternative Synthetic Routes: Ammonolysis and Ring Closure

- A different approach involves synthesizing 1-aminoanthraquinone derivatives via ammonolysis of 1-substituted anthraquinone carboxylic acids.

- This method starts with condensation of 2-substituted benzoic acids and xylene, followed by oxidation and acid-catalyzed ring closure to form anthraquinone carboxylic acid intermediates.

- Ammonolysis is performed in aqueous or mixed aqueous-organic media, sometimes catalyzed by copper to reduce reaction time.

- Reaction temperatures range from 100 to 150°C, with careful control to avoid desubstitution.

- This route offers advantages in selectivity and avoids toxic catalysts.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temp (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Tosylation of anthraquinone | Tosyl chloride, base | Organic solvent | Ambient | Several h | Forms 1,4-ditosylanthraquinone |

| Monoamino substitution | Primary/secondary amines | Methylene chloride | <50 | 5-24 | TLC monitoring, yields 70-90% |

| Anilino substitution | Aniline or substituted anilines | DMSO, DMF, or pyridine | 100-180 | 3-24 | Higher temp for aromatic amines |

| Dimethylaminomethylation | Mannich reagents or dimethylaminomethyl halides | DMSO or DMF | Elevated | Variable | Introduces dimethylaminomethyl group |

| Ammonolysis (alternative) | Ammonia or amines, copper catalyst optional | Water or aqueous-organic | 100-150 | Hours | Used for 1-aminoanthraquinone derivatives |

Research Findings and Notes

- The use of tosylated intermediates allows selective substitution at the 1- and 4-positions, critical for the target compound.

- Solvent choice and temperature control are crucial to maximize yield and minimize side reactions.

- TLC is an effective method for monitoring reaction progress and purity.

- The ammonolysis route provides a more environmentally friendly alternative with water as solvent and avoids hazardous reagents.

- Purification by chromatography and recrystallization ensures high purity of the final compound.

- Yields reported in patents and literature range from 70% to over 90%, depending on the step and reagents.

Chemical Reactions Analysis

1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino and anilino groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H21N3O2

- Molecular Weight : 373.43 g/mol

- IUPAC Name : 1-amino-4-(((dimethylamino)methyl)anilino)anthraquinone

The compound features an anthraquinone core with amino and dimethylamino substituents, which contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has shown potential in various therapeutic applications:

- Anticancer Activity : Anthraquinones are recognized for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of anthraquinones can induce apoptosis in cancer cells by targeting specific cellular pathways. For instance, studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including lung and gastric carcinoma cells, with IC50 values ranging from 1.6 to 11.6 μM .

- Antimicrobial Properties : The compound's structure allows it to interact with microbial cells, potentially leading to antibacterial and antifungal effects. Anthraquinones have been reported to exert antimicrobial activity against pathogens like Staphylococcus aureus and others .

Materials Science

In materials science, this compound is utilized in the development of dyes and pigments:

- Dye Production : Its vibrant color properties make it suitable for use in textile dyes. The anthraquinone structure provides stability and vivid coloration, which are desirable traits in dye formulations.

| Application | Description |

|---|---|

| Dyes | Used in textile industries for vibrant coloration |

| Pigments | Employed in paints and coatings for durability |

Analytical Chemistry

The compound also finds applications in analytical methods:

- Fluorescent Probes : Due to its unique electronic properties, it can be used as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions enables sensitive detection of biological molecules.

Case Study 1: Anticancer Activity Assessment

A study published by Valderrama et al. investigated the biological activity of anthraquinone derivatives against human gastric epithelial cells (AGS). The synthesized derivatives showed promising anticancer activity with IC50 values of 4.1 μM and 4.9 μM, indicating their potential as therapeutic agents against gastric cancer .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of anthraquinones revealed that compounds derived from this family exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 39 μg/mL . This highlights the potential use of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone involves its interaction with specific molecular targets. For instance, as an E-NTPDase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the hydrolysis of extracellular nucleotides . This interaction can modulate various physiological processes, including neurotransmission, inflammation, and platelet aggregation.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Anthraquinone derivatives exhibit diverse biological and industrial applications depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent-Driven Bioactivity: Target Compound: The dimethylaminomethyl group enhances solubility and may interact with polar residues in proteins, though its biological activity remains underexplored compared to sulfonated or carboxylated analogs (e.g., PSB-0739, PSB-0702) . Sulfonate/Carboxylate Derivatives: PSB-0739 and PSB-0702 exhibit nanomolar affinity for P2Y12 receptors due to their acidic substituents, which mimic endogenous ligands like ATP . In contrast, the target compound’s tertiary amine group limits such interactions.

Enzyme Inhibition vs. Receptor Antagonism: NTPDase inhibitors (e.g., PSB-16131) feature bulky aromatic substituents (phenanthrylamino) for selective enzyme binding . P2X2 antagonists (e.g., PSB-1011) require sulfonate and triazine groups for high-affinity receptor binding, a structural motif absent in the target compound .

Cytotoxicity: Aminoanthraquinones with alkylamino chains (e.g., butylamino in compound 5a) show potent cytotoxicity (IC₅₀ ~1.1 µg/mL) via DNA intercalation . The target compound’s dimethylaminomethyl group may reduce DNA affinity due to steric hindrance.

Synthetic Accessibility: The target compound can be synthesized via Ullmann coupling, analogous to PSB-0739 and PSB-0702, but requires 4-[(dimethylamino)methyl]aniline as the coupling partner .

Biological Activity

1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone, also known by its CAS number 83968-76-7, is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities. This compound is part of a larger family of anthraquinones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C24H25N3O2

- Molecular Weight : 399.48 g/mol

This compound features an anthraquinone backbone with amino and dimethylamino substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cellular Proteins : Similar to other anthraquinones, this compound may inhibit key cellular proteins involved in cancer progression. Studies indicate that anthraquinones can interfere with the function of topoisomerases and other enzymes critical for DNA replication and repair .

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is crucial in protecting cells from damage and may contribute to its anticancer effects .

- Antimicrobial Properties : Research has shown that anthraquinone derivatives possess significant antimicrobial activity against various pathogens. This includes both bacterial and fungal strains .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are key findings:

Anticancer Activity

A study evaluated the cytotoxic effects of various anthraquinone derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values in the low micromolar range against gastric cancer cells . For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS (gastric cancer) | 4.1 |

| Other Derivative | AGS | 4.9 |

These findings suggest that modifications to the anthraquinone structure can enhance anticancer potency.

Antimicrobial Effects

In another investigation, the antimicrobial efficacy of various anthraquinones was assessed against common bacterial strains. The results demonstrated that this compound exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Antioxidant Studies

The antioxidant capacity of this compound was assessed using various assays. The results indicated that it effectively reduced oxidative stress markers in vitro, showcasing its potential as a therapeutic agent in conditions associated with oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-4-(((dimethylamino)methyl)anilino)anthraquinone, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via copper-catalyzed Ullmann condensation, as demonstrated for structurally similar anthraquinone derivatives. Key parameters include using a polar solvent (e.g., nitrobenzene) at 120–130°C, excess bromine for halogenation intermediates, and microwave-assisted coupling to improve yield . Purification involves recrystallization or column chromatography, with purity validated by HPLC (High-Performance Liquid Chromatography) .

Q. How can researchers address discrepancies in reactivity data when introducing substituents to the anthraquinone core?

- Methodological Answer : Reactivity variations arise from electronic effects of substituents (e.g., electron-withdrawing groups reduce nucleophilic substitution rates). Systematic studies using DFT (Density Functional Theory) calculations or Hammett plots can predict substituent effects. Experimental validation via controlled bromination or amination reactions under standardized conditions (e.g., fixed temperature, solvent) is recommended .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Use single-crystal X-ray diffraction for structural confirmation (as applied to related anthraquinones) , complemented by NMR (¹H/¹³C) for functional group analysis. Mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies amine and carbonyl stretches. Purity assessment requires melting point determination and TLC (Thin-Layer Chromatography) .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylamino-methyl groups) influence solubility and aggregation behavior in non-polar matrices like liquid crystal displays?

- Methodological Answer : Asymmetric substitution patterns (e.g., dimethylamino-methyl vs. trifluoromethyl groups) enhance solubility by disrupting π-π stacking. Solubility can be quantified via UV-Vis spectroscopy in varying solvents. Aggregation effects are studied using polarized microscopy or DSC (Differential Scanning Calorimetry), with molecular dynamics simulations predicting flexibility of substituent linkages .

Q. What strategies mitigate cytotoxicity in anthraquinone derivatives intended for pharmacological applications?

- Methodological Answer : Replace sulfonate groups with carboxy or hydroxyl moieties to reduce toxicity, as seen in PSB-0702 and PSB-0739 derivatives. Cytotoxicity screening via MTT assays on human cell lines (e.g., melanoma, astrocytoma) is critical. Structure-activity relationships (SAR) should prioritize logP values <3 to enhance biocompatibility .

Q. How can researchers resolve conflicting data on the carcinogenic potential of structurally related anthraquinones?

- Methodological Answer : Cross-reference in vivo rodent studies (e.g., IARC evaluations) with in vitro mutagenicity assays (Ames test). For ambiguous results, conduct dose-response analyses and assess metabolic activation pathways using liver microsomes. Structural alerts (e.g., nitro or bromo groups) should guide risk stratification .

Q. What computational methods are effective for designing anthraquinone-based ligands targeting nucleotide-mimetic interactions (e.g., uPAR·uPA PPI)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.